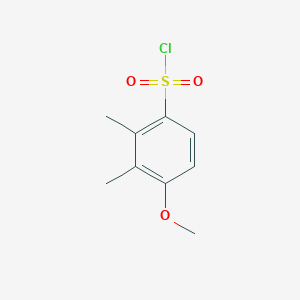

4-Methoxy-2,3-dimethylbenzenesulfonyl chloride

CAS No.: 90416-51-6

Cat. No.: VC2534283

Molecular Formula: C9H11ClO3S

Molecular Weight: 234.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90416-51-6 |

|---|---|

| Molecular Formula | C9H11ClO3S |

| Molecular Weight | 234.7 g/mol |

| IUPAC Name | 4-methoxy-2,3-dimethylbenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C9H11ClO3S/c1-6-7(2)9(14(10,11)12)5-4-8(6)13-3/h4-5H,1-3H3 |

| Standard InChI Key | WYOJSJPQGYIIIR-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1C)S(=O)(=O)Cl)OC |

| Canonical SMILES | CC1=C(C=CC(=C1C)S(=O)(=O)Cl)OC |

Introduction

Chemical Identity and Physical Properties

4-Methoxy-2,3-dimethylbenzenesulfonyl chloride is identified by the CAS registry number 90416-51-6. It possesses a molecular formula of C9H11ClO3S and a molecular weight of 234.7 g/mol . The compound features a benzene ring with four substituents: a sulfonyl chloride group, a methoxy group, and two methyl groups arranged in a specific pattern.

Structural Characteristics

The chemical structure of 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride can be represented by several standard identifiers:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 4-methoxy-2,3-dimethylbenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C9H11ClO3S/c1-6-7(2)9(14(10,11)12)5-4-8(6)13-3/h4-5H,1-3H3 |

| Standard InChIKey | WYOJSJPQGYIIIR-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1C)S(=O)(=O)Cl)OC |

| MDL Number | MFCD11133877 |

These structural identifiers provide a standardized way to represent and search for this compound in chemical databases and literature.

Physical Properties

The physical properties of 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride influence its behavior in chemical reactions and its handling requirements. While specific detailed physical data is limited in the available literature, this compound is typically a solid at room temperature, consistent with other substituted benzenesulfonyl chlorides of similar molecular weight.

Chemical Reactivity and Applications

4-Methoxy-2,3-dimethylbenzenesulfonyl chloride is primarily utilized in organic synthesis as a sulfonylating agent, participating in various chemical transformations.

Sulfonylation Reactions

The sulfonyl chloride group (-SO₂Cl) is highly reactive toward nucleophiles, making this compound valuable for introducing sulfonyl groups into molecules. Common reactions include:

-

Formation of sulfonamides through reaction with amines

-

Synthesis of sulfonate esters via reaction with alcohols

-

Production of sulfonyl derivatives through coupling with other nucleophiles

These reactions are fundamental in transforming 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride into more complex structures with potential biological activities.

Applications in Drug Development

The ability of 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride to form sulfonamide derivatives makes it valuable in pharmaceutical research. Sulfonamides are known for their diverse biological activities, including:

-

Antimicrobial properties

-

Anti-inflammatory effects

-

Enzyme inhibition capabilities

The specific substituent pattern in 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride can influence the properties of resulting sulfonamides, potentially enhancing their efficacy or selectivity for particular biological targets.

Derivative Compounds and Their Applications

Various derivatives of 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride have been synthesized and studied for their properties and applications.

Sulfonamide Derivatives

N-substituted sulfonamides derived from 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride demonstrate biological activities that make them candidates for pharmaceutical development. For instance, complex derivatives like 4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-2,6-dimethylmorpholine (CAS: 799259-02-2) combine the core structure with a morpholine ring, potentially enhancing specific pharmacological properties.

The synthesis of such derivatives typically involves the reaction of 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride with appropriate amines under controlled conditions. The resulting compounds can exhibit modified solubility, stability, and biological activity profiles compared to simpler sulfonamides.

| Safety Parameter | Classification/Statement |

|---|---|

| GHS Symbol | GHS05 |

| Signal Word | Danger |

| Hazard Statement | H314 (Causes severe skin burns and eye damage) |

| Hazard Class | IRRITANT |

Structural Comparisons with Related Compounds

Understanding the relationship between 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride and similar compounds provides insight into structure-activity relationships and potential applications.

Comparison with Isomeric Compounds

The properties of 4-Methoxy-2,3-dimethylbenzenesulfonyl chloride can be compared with those of its structural isomer, 4-Methoxy-2,5-dimethylbenzenesulfonyl chloride (CAS: 91179-12-3). Both compounds share the same molecular formula (C9H11ClO3S) and molecular weight (234.7 g/mol) but differ in the positioning of one methyl group.

This structural difference can influence:

-

Reactivity patterns in chemical synthesis

-

Steric effects in interactions with biological targets

-

Physical properties such as melting point and solubility

These comparisons help chemists select the most appropriate sulfonylating agent for specific synthetic goals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume